molecular formula C25H26N2O8S B2894779 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide CAS No. 1189508-24-4

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2894779
CAS No.: 1189508-24-4
M. Wt: 514.55
InChI Key: CMWMYSAPHVBTJR-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound that features a benzodioxole moiety, a dimethoxyphenyl group, and a sulfonyl-substituted pyridinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the dimethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the pyridinone ring: This can be synthesized through condensation reactions involving appropriate ketones and amines.

    Final coupling: The final step involves coupling the intermediate products to form the target compound under controlled conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The benzodioxole and pyridinone moieties may interact with enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-6-(3-furyl)quinazolin-4-amine
  • N-(1,3-benzodioxol-5-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(3,4-dimethoxyphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O8S/c1-15-9-16(2)27(13-23(28)26-12-17-5-7-20-22(10-17)35-14-34-20)25(29)24(15)36(30,31)18-6-8-19(32-3)21(11-18)33-4/h5-11H,12-14H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWMYSAPHVBTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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